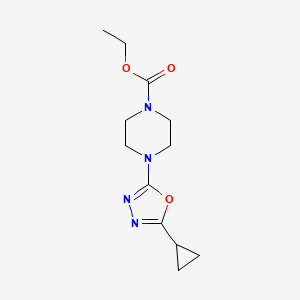

![molecular formula C13H15N3O3 B5635476 N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)

N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related N-substituted acetamides often involves the use of chiral amino acids to introduce various alkyl and aryl substituents, aiming to adopt a conformation conducive to biological activity. For instance, Costello et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides by starting from chiral amino acids, leading to compounds with significant opioid kappa agonist properties (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds in this family often exhibits a core that allows for significant conformational flexibility, which is crucial for interacting with biological targets. The structure-activity relationship studies highlight the importance of the spatial arrangement of the substituents for biological efficacy. For example, Sharma et al. (2018) discussed the molecular docking analysis of an anticancer drug, emphasizing the role of the crystal structure in understanding the compound's interaction with biological targets (Sharma et al., 2018).

Chemical Reactions and Properties

N-substituted acetamides, including compounds similar to "N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide," can undergo various chemical reactions, such as nucleophilic substitution, which can be used to introduce different functional groups or to modify the molecular structure to enhance biological activity. Palamarchuk et al. (2019) demonstrated the use of nucleophilic substitution in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting the versatility of reactions involving acetamides (Palamarchuk et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of N-substituted acetamides can influence their pharmaceutical applications, including formulation and delivery. The crystal structure analysis, like that conducted by Gouda et al. (2022), provides insights into the intermolecular interactions and stability of such compounds, which are critical for their biological function and formulation development (Gouda et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biomolecules, are crucial for the therapeutic potential of N-substituted acetamides. Studies like those by Agarwal and Mital (1976) explore the reactivity of similar compounds with biomolecules, shedding light on their potential mechanisms of action and metabolic pathways (Agarwal & Mital, 1976).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound’s potential in the synthesis of precursors for Al[18 F]-NOTA-labeled tetrazine radio ligands useful in 18 F-based pretargeted PET imaging systems suggests its future use in medical imaging . Its use in bioorthogonal reactions for biological imaging and bioconjugation applications also indicates its potential in biological research .

Eigenschaften

IUPAC Name |

N-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(17)15-11-4-2-10(3-5-11)14-8-16-12(18)6-7-13(16)19/h2-5,14H,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGMDXITYUUHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[(2,5-dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

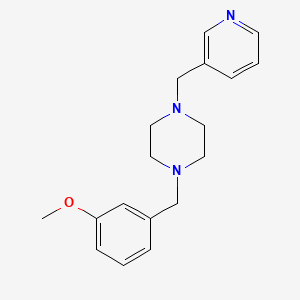

![3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5635397.png)

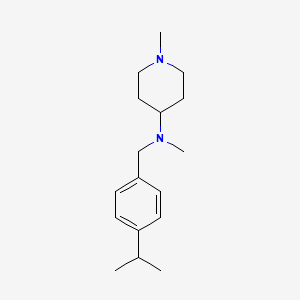

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5635412.png)

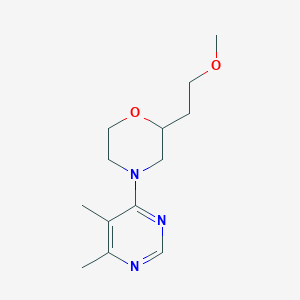

![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5635437.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)